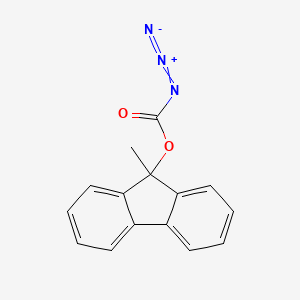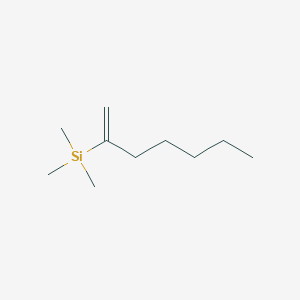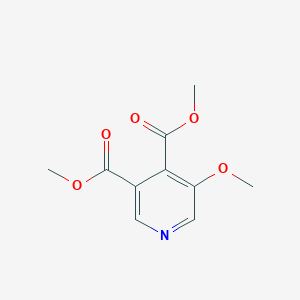
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride is a chemical compound with the molecular formula C11H12ClN3O . It belongs to the class of phthalazines, which are bioactive heterocycles with a wide range of applications in the pharmaceutical and agrochemical fields . This compound is known for its potential biological activities and pharmacological properties.
Vorbereitungsmethoden
The preparation of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves synthetic routes that typically include the Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides . The reaction conditions often involve the use of a tert-leucine derived thiourea as a hydrogen-bond donor catalyst
Analyse Chemischer Reaktionen
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silyl ketene acetals and tert-leucine derived thiourea . The major products formed from these reactions include dihydro- and tetrahydro-phthalazines, phthalazones, and piperazic acid homologues .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride has several scientific research applications. It is used in the synthesis of biologically relevant molecules, including dihydrophthalazines and phthalazones . These compounds have shown potential as histamine antagonists, AMPA receptor modulators, and dihydrofolate reductase inhibitors . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Wirkmechanismus
The mechanism of action of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through the Mannich-type addition reaction, where silyl ketene acetals react with N-acylphthalazinium chlorides . This reaction is catalyzed by a tert-leucine derived thiourea, which acts as a hydrogen-bond donor . The resulting products, such as dihydrophthalazines and phthalazones, interact with various biological targets, including histamine receptors and AMPA receptors .
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride can be compared with other similar compounds, such as azelastine and cilazapril . Azelastine is a phthalazone derivative that acts as a histamine antagonist and is used for the treatment of allergic rhinitis . Cilazapril is a piperazic acid derivative used for the treatment of hypertension . The uniqueness of this compound lies in its potential to form a variety of biologically relevant molecules through the Mannich-type addition reaction .
Eigenschaften
CAS-Nummer |
41067-34-9 |
|---|---|
Molekularformel |
C11H12ClN3O |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
3-phthalazin-2-ium-2-ylpropanamide;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-11(15)5-6-14-8-10-4-2-1-3-9(10)7-13-14;/h1-4,7-8H,5-6H2,(H-,12,15);1H |
InChI-Schlüssel |
WTFYKIFJQYTTNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CCC(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)







![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)



